12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Overview
Description
12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalen-2-yloxymethyl group, followed by its incorporation into the tetracyclic framework. Key reagents include various organometallic compounds and catalysts that facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:
Mechanism of Action
The mechanism by which 12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2H-Cyclopropa[a]naphthalen-2-one: Shares structural similarities but differs in functional groups and reactivity.
2-Naphthalenemethanol: Similar naphthalene-based structure but lacks the complex tetracyclic framework.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in terms of methyl substitution but differs significantly in overall structure.
Uniqueness
12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is unique due to its intricate tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
12,12,14,14-tetramethyl-4-(naphthalen-2-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c1-24(2)12-18-20-22-27-19(13-31-17-10-9-15-7-5-6-8-16(15)11-17)28-30(22)14-26-23(20)32-21(18)25(3,4)29-24/h5-11,14,29H,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOIGHGKUQGNMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)COC5=CC6=CC=CC=C6C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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